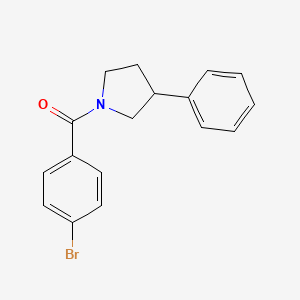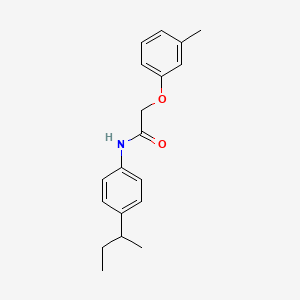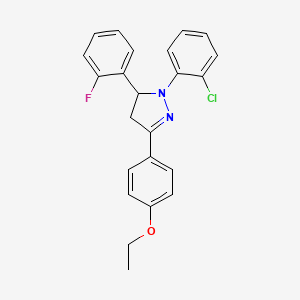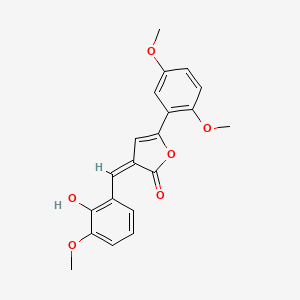![molecular formula C21H22F3NO3 B4978429 (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B4978429.png)
(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone, also known as LMTX, is a small molecule drug that has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
作用机制
(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is thought to work by binding to tau protein and preventing its aggregation into neurofibrillary tangles, which are a hallmark of Alzheimer's disease. Tau protein is important for maintaining the structure of nerve cells, but in Alzheimer's disease, it becomes hyperphosphorylated and forms aggregates that disrupt normal cellular function. By preventing the formation of these aggregates, (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone may help to slow or prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone are not fully understood. However, studies have shown that (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone can reduce the formation of tau protein aggregates in the brain, which is a hallmark of Alzheimer's disease. In addition, (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been shown to improve cognitive function in some patients with Alzheimer's disease. However, the mechanism by which (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone exerts its effects on tau protein and cognitive function is not fully understood.
实验室实验的优点和局限性
One advantage of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone for lab experiments is that it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its safety and efficacy. In addition, the synthesis of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is relatively straightforward, which makes it easy to obtain for research purposes. However, one limitation of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific cellular pathways or processes.
未来方向
There are several future directions for research on (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone. One area of interest is to better understand its mechanism of action, including how it interacts with tau protein and other cellular pathways. Another area of interest is to investigate its potential use in combination with other drugs or therapies for treating Alzheimer's disease. In addition, there is interest in exploring the use of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone for other neurodegenerative diseases that are characterized by tau protein aggregation, such as frontotemporal dementia. Finally, there is interest in developing new formulations of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone that may improve its efficacy and reduce its side effects.
合成方法
(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone can be synthesized through a series of chemical reactions starting from 2,4-dimethoxybenzaldehyde and 2,3,6-trifluorobenzylamine. The final product is obtained by reacting the intermediate with piperidine and methanesulfonyl chloride. The synthesis of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been described in several scientific publications, including a patent application filed by TauRx Therapeutics Ltd.
科学研究应用
(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been studied extensively for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In preclinical studies, (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been shown to reduce the formation of tau protein aggregates, which are a hallmark of Alzheimer's disease. TauRx Therapeutics Ltd. has conducted several clinical trials to evaluate the safety and efficacy of (2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone in patients with Alzheimer's disease. However, the results of these trials have been mixed, with some showing a modest benefit and others showing no significant effect.
属性
IUPAC Name |
(2,4-dimethoxyphenyl)-[1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c1-27-14-5-6-15(19(10-14)28-2)21(26)13-4-3-9-25(11-13)12-16-17(22)7-8-18(23)20(16)24/h5-8,10,13H,3-4,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHKCBZGEUFPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4978351.png)


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4978378.png)


![1-(2,5-dimethylbenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4978394.png)

![ethyl 4-{[({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4978410.png)
![4-chloro-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4978421.png)

![ethyl 4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4978447.png)
![N-(3'-methoxy-4-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4978458.png)
![4-[(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4978466.png)